molecular formula C12H15N3O B12931218 N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 741187-03-1

N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B12931218
CAS No.: 741187-03-1
M. Wt: 217.27 g/mol
InChI Key: ZWEPNTKLOKSNNJ-UHFFFAOYSA-N
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Description

N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group attached to both the nitrogen atom and the oxadiazole ring, as well as an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline typically involves the reaction of aniline derivatives with ethyl-substituted oxadiazoles. One common method involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

741187-03-1

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline

InChI

InChI=1S/C12H15N3O/c1-3-11-14-12(15-16-11)9-5-7-10(8-6-9)13-4-2/h5-8,13H,3-4H2,1-2H3

InChI Key

ZWEPNTKLOKSNNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)NCC

Origin of Product

United States

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